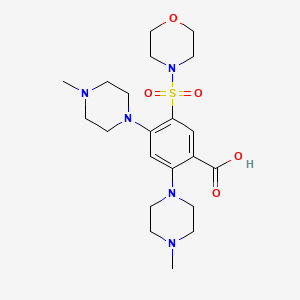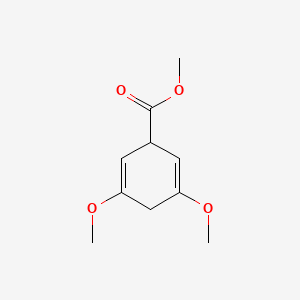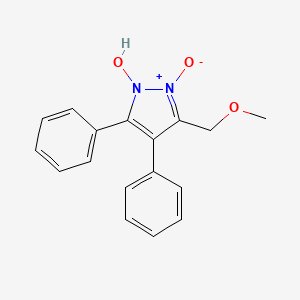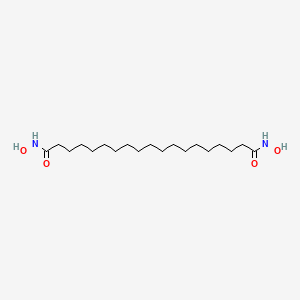
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid is a complex organic compound that features multiple functional groups, including piperazine, morpholine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of piperazine and morpholine groups under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(4-methylpiperazin-1-yl)benzoic acid: Lacks the morpholine and sulfonyl groups.
5-(Morpholine-4-sulfonyl)benzoic acid: Lacks the piperazine groups.
Uniqueness
The presence of both piperazine and morpholine groups, along with the sulfonyl group, makes 2,4-Bis(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzoic acid unique. These functional groups may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
61590-93-0 |
|---|---|
Molecular Formula |
C21H33N5O5S |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2,4-bis(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C21H33N5O5S/c1-22-3-7-24(8-4-22)18-16-19(25-9-5-23(2)6-10-25)20(15-17(18)21(27)28)32(29,30)26-11-13-31-14-12-26/h15-16H,3-14H2,1-2H3,(H,27,28) |
InChI Key |
IOINOUIUXHANER-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)

![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)

![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)

![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)

![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)


![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)

![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
